molecular formula C7H9N3O B7721200 2-amino-N'-hydroxybenzenecarboximidamide

2-amino-N'-hydroxybenzenecarboximidamide

Cat. No. B7721200
M. Wt: 151.17 g/mol
InChI Key: CFZHYRNQLHEHJS-UHFFFAOYSA-N
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Patent
US08062429B2

Procedure details

Anthranilonitrile (1 g, 8.5 mmol) and hydroxylamine (50% in water, 0.57 cm3, 9.3 mmol, 1.1 eq) in EtOH (42.5 cm3) were stirred under reflux for 24 hours, after which the volatiles were removed under reduced pressure and residue was partitioned between water (5 cm3) and CH2Cl2 (100 cm3). The organic phase was evaporated to dryness in the rotary evaporator followed by high vacuum line to give the product 2-amino-N′-hydroxybenzimidamide (1.16 g, 90.3%) as a solid, mp 85-86° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step One
Name
Quantity
42.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[NH2:10][OH:11]>CCO>[NH2:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1](=[N:10][OH:11])[NH2:9]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)#N
Name
Quantity
0.57 mL
Type
reactant
Smiles
NO
Name
Quantity
42.5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
after which the volatiles were removed under reduced pressure and residue
CUSTOM
Type
CUSTOM
Details
was partitioned between water (5 cm3) and CH2Cl2 (100 cm3)
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated to dryness in the rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(N)=NO)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 90.3%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.